(4-Methylquinazolin-2-yl)methanol is a chemical compound classified under the quinazoline derivatives, known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as an intermediate in the synthesis of pharmaceuticals like linagliptin, a well-known dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes.
The compound can be identified by its Chemical Abstracts Service registry number 13535-91-6. It falls under the broader category of quinazolines, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are recognized for their pharmacological properties, making them significant in medicinal chemistry and drug discovery .
The synthesis of (4-Methylquinazolin-2-yl)methanol typically involves several steps, often as part of a multi-step process to produce complex pharmaceutical intermediates. One notable method involves the reaction of 2-chloromethyl-4-methylquinazoline with various nucleophiles under controlled conditions.
(4-Methylquinazolin-2-yl)methanol participates in various chemical reactions typical for alcohols and heterocycles:
These reactions are crucial for synthesizing more complex molecules in pharmaceutical applications.
The mechanism of action for (4-Methylquinazolin-2-yl)methanol primarily revolves around its role as an intermediate in synthesizing bioactive compounds such as linagliptin. In this context, it functions by facilitating the formation of key linkages within the molecular framework that enhances biological activity against specific targets, particularly enzymes involved in glucose metabolism.
(4-Methylquinazolin-2-yl)methanol serves as an important building block in pharmaceutical chemistry, particularly in:
(4-Methylquinazolin-2-yl)methanol is a heterocyclic organic compound systematically named as (4-methylquinazolin-2-yl)methanol, reflecting its quinazoline core substituted with a methyl group at position 4 and a hydroxymethyl group at position 2. Its molecular formula is C₁₀H₁₀N₂O, corresponding to a molecular weight of 174.20 g/mol [2] [7]. Key identifiers include:
The quinazoline scaffold consists of a fused benzene and pyrimidine ring, with the methyl group (-CH₃) at C4 and the hydroxymethyl (-CH₂OH) at C2 introducing steric and electronic modifications. This structure enables hydrogen bonding via the hydroxyl group and π-π stacking via the aromatic system [2].
Table 1: Key Identifiers of (4-Methylquinazolin-2-yl)methanol
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₀H₁₀N₂O |
Average Mass | 174.20 g/mol |
CAS Registry Number | 13535-91-6 |
IUPAC Name | (4-methylquinazolin-2-yl)methanol |
SMILES | CC1=NC(=NC2=CC=CC=C12)CO |
InChI Key | PWDGWOCNQJCENI-UHFFFAOYSA-N |
Quinazoline chemistry emerged in the early 20th century, with foundational synthesis methods like the Niementowski reaction (condensing anthranilic acid with amides) enabling access to the core scaffold. (4-Methylquinazolin-2-yl)methanol represents an advanced derivative arising from late-20th-century efforts to functionalize quinazoline at specific positions. The introduction of the hydroxymethyl group at C2 marked a strategic shift toward polar, modifiable handles for further chemical elaboration. This development paralleled broader trends in heterocyclic chemistry focusing on pharmacophore diversification . Commercial availability (e.g., Synthonix Corporation, 95% purity) since the early 2000s solidified its role as a building block [3] [7]. Its synthesis typically involves:
This compound’s dual functionality (methyl and hydroxymethyl groups) and aromatic nitrogen architecture make it a versatile intermediate with broad applicability:
Medicinal Chemistry: Serves as a precursor to kinase inhibitors and anticancer agents. The hydroxymethyl group is pivotal for conjugating quinazoline to pharmacophores via etherification or esterification. Examples include linkage to xanthine cores in patented compounds like 8-(3-aminopiperidin-1-yl)-xanthines (US8883805B2, US8541450B2) [4] [10]. Quinazoline derivatives exhibit activities spanning antimalarial, antimicrobial, and antitumor effects by targeting dihydrofolate reductase (DHFR), tubulin, or kinases .
Organic Synthesis: The hydroxyl group enables nucleophilic substitution, oxidation to aldehydes, or incorporation into multicomponent reactions. Its solid-state stability (storage: refrigerator) facilitates handling [3] [7].
Material Science: Quinazoline derivatives show fluorescence properties suitable for organic light-emitting devices (OLEDs) .
Table 2: Pharmacological Areas of Quinazoline Derivatives
Biological Activity | Molecular Target/Application |
---|---|
Anticancer | Kinase inhibition (e.g., EGFR), tubulin modulation |
Antimicrobial | DHFR inhibition, DNA binding |
Anti-inflammatory | COX/Lipoxygenase pathway modulation |
Neuropharmacology | GABA receptor modulation |
Fluorescence Applications | OLEDs, biochemical probes |
Table 3: Patent Applications Featuring (4-Methylquinazolin-2-yl)methanol
Patent Number | Application | Role of Compound |
---|---|---|
US8883805B2 | Chiral 8-(3-aminopiperidin-1-yl)-xanthines synthesis | Alkylating agent for N-functionalization |
US8541450B2 | Process for chiral xanthine derivatives | Key intermediate for purine conjugation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1